![molecular formula C16H14N2OS B7515373 8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields. This compound is a pyrido[1,2-a]pyrimidin-4-one derivative that has a phenylsulfanylmethyl group attached to the 2-position of the pyridine ring.
Mecanismo De Acción
The mechanism of action of 8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one involves the inhibition of protein kinases, including CDK2 and GSK-3β. The compound binds to the ATP-binding site of these kinases, preventing the phosphorylation of their substrates. This inhibition leads to the disruption of various cellular processes, including cell cycle regulation and signal transduction, ultimately resulting in the inhibition of tumor cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one have been extensively studied. The compound has been shown to possess potent inhibitory activity against CDK2 and GSK-3β, leading to the inhibition of tumor cell growth. The compound has also been shown to possess antitumor activity in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, the compound has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one is its potent inhibitory activity against CDK2 and GSK-3β, making it a potential candidate for the development of new drugs for the treatment of cancer and other diseases. The compound is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in aqueous solutions, making it challenging to use in some experiments.
Direcciones Futuras
For the research on this compound include the development of new drugs for the treatment of cancer and other diseases, the investigation of its anti-inflammatory activity, and the study of its mechanism of action in more detail. Additionally, the synthesis of new derivatives of this compound with improved solubility and potency may lead to the development of more effective drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-chloro-8-methylpyrido[1,2-a]pyrimidin-4-one with phenylsulfanylacetaldehyde in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yield and high purity. The synthesis method of this compound has been reported in the literature, and it can be easily reproduced in the laboratory.
Aplicaciones Científicas De Investigación
8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one has shown potential application in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to possess potent inhibitory activity against various protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These protein kinases are involved in various cellular processes, including cell cycle regulation and signal transduction, making them attractive targets for the development of new drugs. The compound has also been shown to possess antitumor activity, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
8-methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-7-8-18-15(9-12)17-13(10-16(18)19)11-20-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBROKRJSUHCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
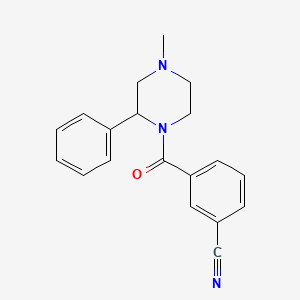
![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)
![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)
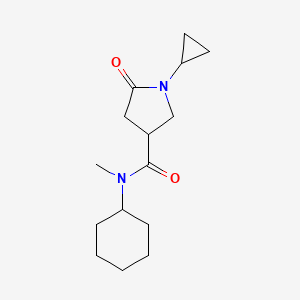
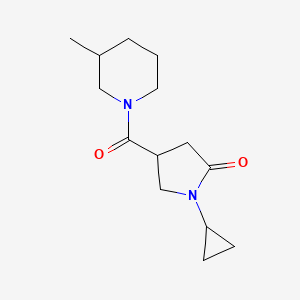
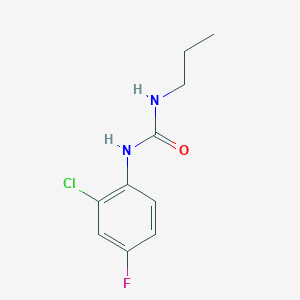
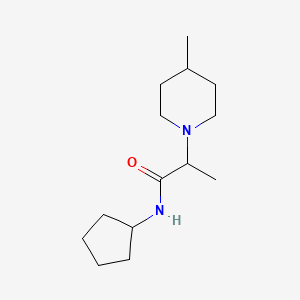
![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)
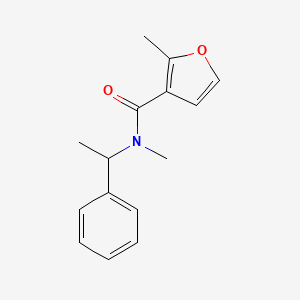
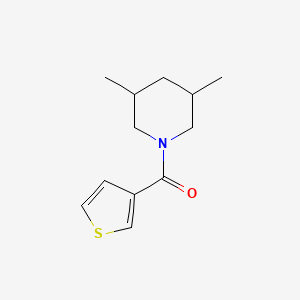
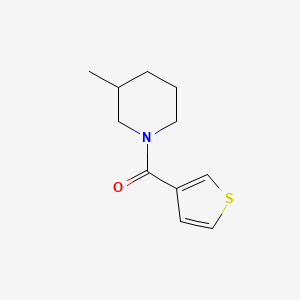
![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)